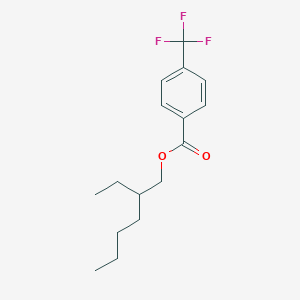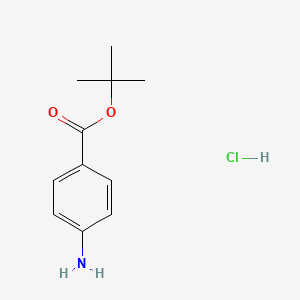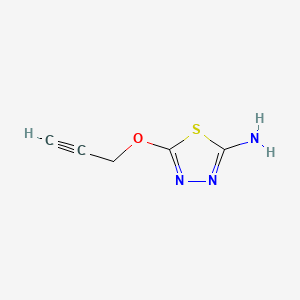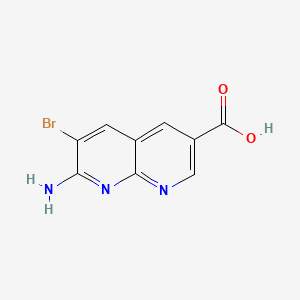
5,6-dimethoxy-2-Pyrazinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-2-Pyrazinemethanol is an organic compound with a molecular formula of C8H10N2O3 It is a derivative of pyrazine, characterized by the presence of two methoxy groups at the 5 and 6 positions and a hydroxymethyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-Pyrazinemethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dimethoxypyrazine.
Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group at the 2 position of the pyrazine ring. This can be achieved through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethoxy-2-Pyrazinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 5,6-dimethoxy-2-pyrazinemethane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: 5,6-Dimethoxy-2-pyrazinecarboxylic acid.
Reduction: 5,6-Dimethoxy-2-pyrazinemethane.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,6-Dimethoxy-2-Pyrazinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-2-Pyrazinemethanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The methoxy groups may also influence the compound’s lipophilicity and ability to cross biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound shares the dimethoxy substitution pattern but differs in its core structure.
2,6-Dimethoxy-N-(2,4,5-trichlorophenyl)benzamide: Another compound with methoxy groups, but with a different functional group and core structure.
Uniqueness
5,6-Dimethoxy-2-Pyrazinemethanol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
(5,6-dimethoxypyrazin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-7(12-2)9-5(4-10)3-8-6/h3,10H,4H2,1-2H3 |
Clave InChI |
HMSORAQAUICXGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(N=C1OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)








